molecular formula C8H11NO3S2 B12908110 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine CAS No. 303109-68-4

3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine

Cat. No.: B12908110
CAS No.: 303109-68-4
M. Wt: 233.3 g/mol
InChI Key: HVSVIFWQGZJHRH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid is an organic compound that features a unique disulfide linkage between a furan ring and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid typically involves the formation of the disulfide bond between a furan derivative and an amino acid. One common method is the reaction of 2-methylfuran-3-thiol with ®-2-amino-3-chloropropanoic acid under basic conditions to form the disulfide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in redox biology due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to act as a redox mediator. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: An amino acid with a thiol group, similar in its ability to form disulfide bonds.

    Glutathione: A tripeptide with a thiol group, known for its role in cellular redox balance.

    2-Mercaptoethanol: A small molecule with a thiol group, commonly used in biochemical research.

Uniqueness

®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid is unique due to the presence of the furan ring, which imparts additional chemical reactivity and potential biological activity. This distinguishes it from other thiol-containing compounds and makes it a valuable tool in various research applications.

Properties

CAS No.

303109-68-4

Molecular Formula

C8H11NO3S2

Molecular Weight

233.3 g/mol

IUPAC Name

(2R)-2-amino-3-[(2-methylfuran-3-yl)disulfanyl]propanoic acid

InChI

InChI=1S/C8H11NO3S2/c1-5-7(2-3-12-5)14-13-4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

HVSVIFWQGZJHRH-LURJTMIESA-N

Isomeric SMILES

CC1=C(C=CO1)SSC[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(C=CO1)SSCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.